2-(4-bromo-2-chlorophenoxy)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}acetamide
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Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide typically involves multiple steps. One common route includes the reaction of 4-bromo-2-chlorophenol with an appropriate acyl chloride to form an intermediate, which is then reacted with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-bromo-4-chlorophenoxy)butanoic acid
- 2-(4-bromo-2-chlorophenoxy)propanoyl chloride
- 4-bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
Compared to similar compounds, 2-(4-bromo-2-chlorophenoxy)-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide is unique due to the presence of the diethylamino and sulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21BrClN3O4S2 |
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Molecular Weight |
534.9 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C19H21BrClN3O4S2/c1-3-24(4-2)30(26,27)15-8-6-14(7-9-15)22-19(29)23-18(25)12-28-17-10-5-13(20)11-16(17)21/h5-11H,3-4,12H2,1-2H3,(H2,22,23,25,29) |
InChI Key |
FNWKHZRXUKGEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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